G-36

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Kinase Inhibition: The cyclopenta[c]quinoline core structure is present in several known kinase inhibitors []. This suggests G-15 could be investigated for its potential to inhibit specific enzymes involved in various cellular processes.

- Anticancer Properties: Some compounds with similar structures have shown promise in pre-clinical studies for cancer treatment. Further research would be needed to determine if G-15 possesses similar anticancer properties.

G-36 is a non-steroidal antagonist of the G-protein-coupled estrogen receptor, known as GPER (GPR30). It selectively inhibits estrogen-mediated activation pathways associated with GPER while not affecting the estrogen receptor alpha pathway. The compound is recognized for its ability to interfere with the activation of phosphoinositide 3-kinase by estrogen, which is crucial in various cellular signaling processes. Additionally, G-36 has been shown to inhibit estrogen-mediated calcium signaling, making it significant in studies related to estrogen's physiological effects .

G-36 primarily functions through its antagonistic action on GPER. The compound interacts with the receptor and prevents the binding of estrogen, thereby inhibiting downstream signaling cascades. This includes blocking the activation of phosphoinositide 3-kinase and subsequent cellular responses that would typically occur upon estrogen binding. The inhibition of these pathways can lead to various biological effects, including changes in cell proliferation and differentiation .

Biologically, G-36 has demonstrated a range of activities primarily related to its role as an antagonist of GPER. Research indicates that it can influence cellular processes such as:

- Cell Proliferation: By inhibiting estrogen signaling, G-36 may reduce the proliferation of certain cancer cell lines that rely on estrogen for growth.

- Calcium Signaling: The compound's ability to block estrogen-mediated calcium influx suggests potential applications in conditions where calcium signaling is dysregulated.

- Neuroprotective Effects: Some studies have indicated that G-36 may have neuroprotective properties due to its modulation of estrogen signaling pathways in neuronal cells .

The synthesis of G-36 involves several organic chemistry techniques aimed at constructing its specific molecular framework. While detailed synthetic protocols are proprietary or not widely published, general methods for synthesizing similar compounds typically include:

- Starting Materials: Utilizing commercially available precursors that contain necessary functional groups.

- Reagents and Catalysts: Employing specific reagents for reactions such as alkylation or acylation to form the desired structure.

- Purification: Techniques such as chromatography are used to purify the final product from by-products and unreacted materials.

Due to its complexity, synthesizing G-36 requires expertise in organic synthesis and familiarity with reaction mechanisms .

G-36 has several potential applications in research and therapeutic contexts, including:

- Cancer Research: As an antagonist of GPER, it can be used to study the role of estrogen in various cancers, particularly those influenced by hormonal signaling.

- Neuroscience: Investigating the effects of estrogen on neuronal health and function could benefit from G-36's ability to block specific pathways.

- Pharmacological Studies: It serves as a tool compound for understanding GPER-related signaling pathways and their implications in health and disease .

Interaction studies involving G-36 focus on its binding affinity and selectivity towards GPER compared to other receptors. Key findings include:

- Selectivity for GPER: G-36 shows a high degree of selectivity for GPER over other estrogen receptors, making it a valuable tool for dissecting the specific roles of this receptor in biological systems.

- Competitive Binding Assays: These studies help elucidate how effectively G-36 can compete with estrogens like 17beta-estradiol for binding to GPER.

These interactions are crucial for understanding the pharmacodynamics of G-36 and its potential therapeutic implications .

G-36 is unique among compounds targeting estrogen receptors due to its selective antagonism of GPER without affecting other estrogen receptors like estrogen receptor alpha or beta. Below are some similar compounds:

| Compound Name | Mechanism | Selectivity | Notable Features |

|---|---|---|---|

| G1 | Agonist of GPER | High for GPER | Activates signaling pathways |

| Tamoxifen | Antagonist/Agonist | Mixed (ERα/ERβ) | Used in breast cancer treatment |

| Fulvestrant | Antagonist | High for ERα | Used primarily in hormone-sensitive cancers |

| 17beta-Estradiol | Agonist | High for ERα/ERβ | Natural hormone |

G-36 stands out due to its specific action on GPER and lack of cross-reactivity with other receptors, making it an essential compound for targeted research into estrogen-related signaling pathways .

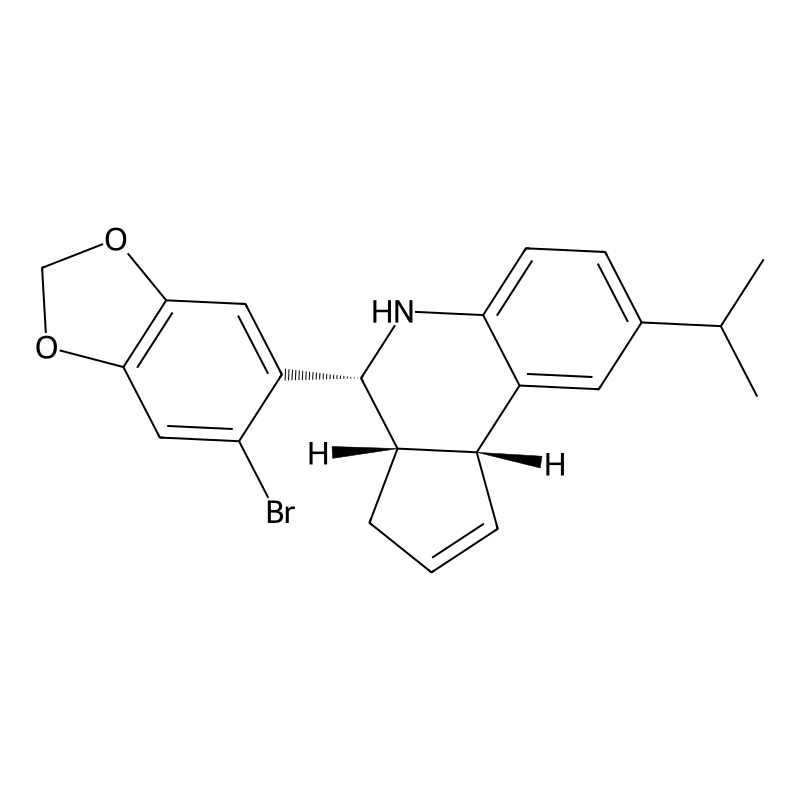

G-36’s chemical structure is defined by a tetrahydro-3H-cyclopenta[c]quinoline scaffold with stereochemically specific substitutions. Key structural elements include:

- Core Framework: A fused bicyclic system comprising a cyclopenta ring fused to a quinoline moiety, forming a tricyclic structure.

- Substituents:

- Stereochemistry: Defined as (3aS,4R,9bR) configuration, ensuring precise spatial arrangement critical for receptor binding.

The bromo-benzodioxol group enhances electronic and steric interactions, while the isopropyl substitution optimizes hydrophobic interactions within GPER’s binding pocket.

Synthetic Pathways and Optimization Strategies

G-36’s synthesis leverages palladium-catalyzed cyclization and strategic functionalization to achieve high yields and stereochemical fidelity. Key steps include:

Core Formation via Pd-Catalyzed Cyclization

A novel method involves spiropentadiene intermediates generated from 3-bromoindoles and internal alkynes. Sequential alkyne insertions into Pd-C bonds enable ring expansion, followed by dearomatization to form the cyclopenta[c]quinoline core.

Reaction Scheme:

- Alkyne Insertion: Internal alkynes undergo double insertion into Pd-C bonds of 3-bromoindoles.

- Spirocyclic Formation: Intramolecular cyclization generates a spirocyclopentadiene intermediate.

- Rearrangement: Double carbon sigmatropic shift establishes the tricyclic framework.

Functionalization and Selectivity Optimization

- Bromination: Introduction of the 6-bromo-benzodioxol group via electrophilic substitution.

- Isopropyl Substitution: Replacement of the ethanone group in G-1 with an isopropyl moiety to minimize ERα binding.

Key Reagents:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Core Formation | Pd(PPh₃)₄, internal alkynes, dearomatization | Cyclopenta[c]quinoline assembly |

| Bromination | NBS or Br₂, catalytic acid | Dioxolane ring bromination |

| Isopropyl Installation | Grignard reagents (e.g., isopropyl magnesium bromide) | Steric bulk optimization for GPER selectivity |

Analytical Validation: Purity, Stability, and Solubility Profiling

Rigorous analytical characterization ensures G-36’s quality for research applications.

Purity and Stability

- Purity: ≥99% (HPLC) as confirmed by Tocris and Tebubio.

- Stability: Stable at -20°C for >2 years; degradation observed at room temperature.

Solubility and Formulation

G-36 exhibits limited aqueous solubility but dissolves readily in organic solvents:

| Solvent | Solubility (mg/mL) | Molarity at 100 mg/mL |

|---|---|---|

| DMSO | 41.2 | 100 mM |

| EtOH | <1 | <2.4 mM |

| H₂O | <0.1 | <0.24 mM |

Optimal Stock Solutions:

G-36 represents a significant advancement in the development of selective G Protein-coupled Estrogen Receptor antagonists, offering improved selectivity profiles compared to earlier compounds in this class [1] [7]. This second-generation antagonist maintains the core tetrahydro-3H-cyclopenta[c]quinoline scaffold while incorporating structural modifications designed to enhance receptor selectivity and reduce cross-reactivity with classical estrogen receptors [7] [8].

The compound possesses the molecular formula C22H22BrNO2 with a molecular weight of 412.33 daltons and the Chemical Abstracts Service registry number 1392487-51-2 [1] [4]. The structural design of G-36 incorporates an isopropyl moiety in place of the ethanone group found in the G Protein-coupled Estrogen Receptor agonist G-1, a modification that preserves antagonist activity while minimizing steric conflicts within classical estrogen receptor binding pockets [7].

Selective Antagonism of G Protein-coupled Estrogen Receptor/G Protein-coupled Receptor 30 Signaling

G-36 functions as a selective non-steroidal antagonist of G Protein-coupled Estrogen Receptor, demonstrating high specificity for this receptor subtype [1] [6] [10]. The compound effectively inhibits both 17β-estradiol and G-1-mediated G Protein-coupled Estrogen Receptor activation, with half-maximal inhibitory concentration values of 112 nanomolar for 17β-estradiol and 165 nanomolar for G-1 respectively [6] [10].

Molecular docking studies reveal that G-36 binds to G Protein-coupled Estrogen Receptor in its inactive state, adopting a single binding mode that effectively blocks receptor activation [23]. The compound's antagonist profile is maintained through the absence of hydrogen bond donor and acceptor capacity in the isopropyl substituent, preventing the formation of critical hydrogen bonds required for receptor activation [7].

Table 1: G-36 Antagonist Activity Against G Protein-coupled Estrogen Receptor

| Parameter | Value | Reference |

|---|---|---|

| Half-maximal inhibitory concentration (17β-estradiol) | 112 nanomolar | [6] [10] |

| Half-maximal inhibitory concentration (G-1) | 165 nanomolar | [6] [10] |

| Binding mode | Single (inactive state) | [23] |

| Selectivity profile | G Protein-coupled Estrogen Receptor selective | [1] [6] |

The selectivity of G-36 for G Protein-coupled Estrogen Receptor has been validated through multiple functional assays demonstrating its inability to activate alternative signaling pathways [7] [16]. In contrast to some earlier antagonists, G-36 shows no detectable non-specific effects on unrelated G protein-coupled receptors, as evidenced by its lack of inhibition of purinergic receptor-mediated calcium mobilization at concentrations up to 10 micromolar [7].

Binding Affinity and Selectivity Over Classical Estrogen Receptors (Estrogen Receptor α/Estrogen Receptor β)

One of the most significant improvements of G-36 over earlier G Protein-coupled Estrogen Receptor antagonists lies in its enhanced selectivity against classical estrogen receptors [7] [8]. Competitive fluorescent ligand binding assays demonstrate that G-36 exhibits no detectable binding activity to either Estrogen Receptor α or Estrogen Receptor β across the entire concentration range tested, including concentrations up to 10 micromolar [7].

This represents a substantial improvement over the previously described antagonist G15, which demonstrated weak but measurable binding to both classical estrogen receptor subtypes at high concentrations [7] [15]. The enhanced selectivity of G-36 results from increased steric conflicts with the Arginine 394 residue in the classical estrogen receptor binding pocket, similar to those observed with the G Protein-coupled Estrogen Receptor agonist G-1 [7].

Table 2: Comparative Binding Selectivity Profile

| Compound | Estrogen Receptor α Binding | Estrogen Receptor β Binding | G Protein-coupled Estrogen Receptor Activity |

|---|---|---|---|

| G-36 | No detectable binding | No detectable binding | Antagonist (Half-maximal inhibitory concentration: 112-165 nanomolar) |

| G15 | Weak binding (10 micromolar) | Weak binding (10 micromolar) | Antagonist |

| 17β-estradiol | High affinity | High affinity | Agonist |

Functional assays using estrogen response element reporter systems confirm the binding data, showing that G-36 produces minimal estrogen response element activation even at concentrations of 10 micromolar, with only approximately 5 percent of the maximal 17β-estradiol response observed [7]. This contrasts sharply with G15, which produces approximately 25 percent activation under similar conditions [7].

The improved selectivity profile extends to transcriptional regulation, where G-36 shows no ability to antagonize 17β-estradiol-mediated estrogen response element activation at concentrations up to 10 micromolar [7]. This characteristic makes G-36 particularly valuable for investigating G Protein-coupled Estrogen Receptor function in complex biological systems where multiple estrogen receptor subtypes are co-expressed [7] [16].

Functional Inhibition of Downstream Effectors: Phosphoinositide 3-Kinase, Calcium Mobilization, and Extracellular Signal-Regulated Kinase 1/2

G-36 effectively inhibits multiple downstream signaling pathways activated by G Protein-coupled Estrogen Receptor, demonstrating broad antagonist activity across key cellular effector systems [7] [11]. The compound selectively blocks G Protein-coupled Estrogen Receptor-mediated activation while leaving alternative receptor pathways intact [7].

Phosphoinositide 3-Kinase Pathway Inhibition

G-36 selectively inhibits estrogen-mediated activation of Phosphoinositide 3-Kinase signaling specifically through G Protein-coupled Estrogen Receptor while having no effect on Estrogen Receptor α-mediated Phosphoinositide 3-Kinase activation [7]. This selectivity was demonstrated using fluorescent reporter assays monitoring phosphatidylinositol 3,4,5-trisphosphate localization in cells transfected with either G Protein-coupled Estrogen Receptor or Estrogen Receptor α constructs [7].

In COS7 cells expressing G Protein-coupled Estrogen Receptor, G-36 effectively prevented 17β-estradiol-induced nuclear translocation of the phosphatidylinositol 3,4,5-trisphosphate reporter, indicating successful blockade of Phosphoinositide 3-Kinase activation [7]. Conversely, in cells expressing Estrogen Receptor α, G-36 showed no inhibitory effect on 17β-estradiol-mediated Phosphoinositide 3-Kinase activation, confirming pathway selectivity [7].

Calcium Mobilization

G-36 demonstrates potent inhibition of G Protein-coupled Estrogen Receptor-mediated calcium mobilization in multiple cell systems [7] [11] [16]. In SKBr3 breast cancer cells, which express G Protein-coupled Estrogen Receptor but lack classical estrogen receptors, G-36 effectively blocks both 17β-estradiol and G-1-induced intracellular calcium increases [7].

Table 3: Calcium Mobilization Inhibition Data

| Stimulus | Half-maximal Inhibitory Concentration | Cell System | Reference |

|---|---|---|---|

| 17β-estradiol | 112 nanomolar | SKBr3 cells | [7] |

| G-1 | 165 nanomolar | SKBr3 cells | [7] |

| Adenosine Triphosphate (control) | No inhibition at 10 micromolar | SKBr3 cells | [7] |

The calcium mobilization studies reveal that G-36 specifically targets G Protein-coupled Estrogen Receptor-mediated calcium signaling without affecting calcium responses mediated by other G protein-coupled receptors [7]. This selectivity was confirmed by demonstrating that G-36 at concentrations up to 10 micromolar does not inhibit adenosine triphosphate-induced calcium mobilization through endogenous purinergic receptors [7].

Extracellular Signal-Regulated Kinase 1/2 Pathway Inhibition

G-36 effectively inhibits both 17β-estradiol and G-1-mediated activation of Extracellular Signal-Regulated Kinase 1/2 phosphorylation in G Protein-coupled Estrogen Receptor-expressing cells [7] [11]. In SKBr3 cells, both 17β-estradiol and G-1 stimulation produced 5-6 fold increases in phosphorylated Extracellular Signal-Regulated Kinase levels, responses that were significantly attenuated by G-36 pretreatment [7].

The specificity of G-36 for G Protein-coupled Estrogen Receptor-mediated Extracellular Signal-Regulated Kinase activation was demonstrated through control experiments using Epidermal Growth Factor stimulation [7]. G-36 showed no inhibitory effect on Epidermal Growth Factor-induced Extracellular Signal-Regulated Kinase phosphorylation, confirming that the compound does not non-specifically interfere with Extracellular Signal-Regulated Kinase signaling cascades [7].

Table 4: Downstream Effector Inhibition Summary

| Pathway | G Protein-coupled Estrogen Receptor Effect | Control Pathway Effect | Selectivity Confirmed |

|---|---|---|---|

| Phosphoinositide 3-Kinase | Complete inhibition | No effect (Estrogen Receptor α pathway) | Yes |

| Calcium Mobilization | Half-maximal inhibitory concentration: 112-165 nanomolar | No effect (Purinergic pathway) | Yes |

| Extracellular Signal-Regulated Kinase 1/2 | Significant inhibition | No effect (Epidermal Growth Factor pathway) | Yes |

Molecular Binding Characteristics

G-36 functions as a competitive antagonist of GPER through direct binding to the receptor, effectively blocking the access of natural and synthetic agonists [4] [5] [3]. The compound demonstrates high-affinity binding to GPER while exhibiting no detectable binding activity to classical estrogen receptors ERα or ERβ at concentrations up to 10 micromolar [1] [2].

The competitive inhibition profile of G-36 reveals distinct potencies against different GPER agonists. Against 17β-estradiol, G-36 demonstrates an inhibitory concentration 50 (IC50) value of 112 nanomolar, while against the selective GPER agonist G-1, the IC50 value is 165 nanomolar [6] [7] [8]. These values indicate that G-36 exhibits slightly higher potency in blocking endogenous estradiol-mediated GPER activation compared to synthetic agonist activation.

Structural Basis for Competitive Inhibition

The molecular structure of G-36 is based on a tetrahydro-3H-cyclopenta[c]quinoline scaffold, similar to other GPER-selective compounds [1]. The key structural modification that distinguishes G-36 from the GPER agonist G-1 is the replacement of the ethanone moiety with an isopropyl group [1]. This modification was designed to eliminate hydrogen bonding capacity while maintaining steric bulk, thereby preventing receptor activation while preserving binding affinity.

Computational docking studies have revealed that G-36 binds to GPER with significantly reduced steric conflicts compared to classical estrogen receptors [1]. The isopropyl substitution creates favorable interactions within the GPER binding pocket while generating unfavorable steric clashes within ERα and ERβ binding sites, contributing to the enhanced selectivity profile.

Competitive Inhibition Data

| Agonist | G-36 IC50 | Binding Affinity | Selectivity |

|---|---|---|---|

| 17β-Estradiol | 112 nM | High | GPER-selective |

| G-1 | 165 nM | High | GPER-selective |

| ERα binding | No inhibition at 10 μM | Not detectable | >89-fold selective |

| ERβ binding | No inhibition at 10 μM | Not detectable | >89-fold selective |

Modulation of Intracellular Calcium Flux and Second Messenger Systems

Calcium Mobilization Inhibition

G-36 potently inhibits GPER-mediated calcium mobilization with an IC50 value of 112 nanomolar, matching its potency against 17β-estradiol binding [5] [3] [9]. This inhibition occurs through blocking GPER-dependent activation of phospholipase C (PLC) signaling pathways, which normally generate inositol 1,4,5-trisphosphate (IP3) and subsequently trigger calcium release from intracellular stores [10].

The calcium mobilization assays in various cell systems, including HL-60 cells, demonstrate that G-36 effectively prevents both estrogen-induced and G-1-induced intracellular calcium increases [11]. The compound shows no effect on calcium responses mediated by other receptors, confirming the specificity of its action for GPER-dependent pathways.

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

G-36 selectively inhibits estrogen-mediated activation of phosphoinositide 3-kinase specifically through GPER, while having no effect on PI3K activation mediated by ERα [1] [2] [6]. This selectivity demonstrates the distinct signaling mechanisms employed by membrane-localized GPER versus classical nuclear estrogen receptors.

The PI3K inhibition by G-36 occurs downstream of GPER activation and involves interruption of the G-protein-coupled signaling cascade that normally leads to PI3K recruitment and subsequent AKT phosphorylation [12]. This pathway is crucial for cell survival and proliferation responses mediated by rapid estrogen signaling.

Second Messenger System Effects

| Signaling Pathway | G-36 Effect | Specificity | Functional Outcome |

|---|---|---|---|

| Calcium mobilization | Inhibited (IC50 = 112 nM) | GPER-specific | Blocked intracellular calcium increase |

| PI3K activation | Selectively inhibited | GPER-specific, no ERα effect | Reduced cell survival signaling |

| cAMP production | Variable effects | Context-dependent | Modulated secondary signaling |

| Phospholipase C | Inhibited | GPER-mediated | Reduced IP3 and DAG generation |

The inhibition of these second messenger systems by G-36 results in comprehensive blockade of GPER-dependent rapid signaling responses, making it an invaluable tool for dissecting the contributions of membrane-initiated versus nuclear-initiated estrogen signaling in complex biological systems [13] [1].

Impact on Transcriptional Regulation via Non-Genomic Signaling Pathways

ERK1/2 Phosphorylation and MAPK Signaling

G-36 demonstrates potent inhibition of extracellular signal-regulated kinase 1 and 2 (ERK1/2) phosphorylation induced by both estrogen and G-1, while showing no effect on epidermal growth factor (EGF)-mediated ERK activation [1] [2] [14]. This selective inhibition occurs at nanomolar concentrations and represents a key mechanism by which GPER influences transcriptional regulation through non-genomic pathways.

The ERK signaling pathway activated by GPER involves rapid phosphorylation cascades that ultimately lead to activation of transcription factors such as activator protein-1 (AP-1) and nuclear factor of interleukin-6 (NF-IL6) [15]. G-36 interrupts this cascade at the level of GPER-G protein coupling, preventing downstream kinase activation and subsequent transcriptional responses.

Transcriptional Factor Modulation

Through its inhibition of GPER-dependent ERK signaling, G-36 indirectly affects the activity of multiple transcription factors that are phosphorylated and activated by ERK1/2 [15]. These include c-Jun, c-Fos components of AP-1, and CREB (cAMP response element-binding protein), which are critical for immediate-early gene expression responses to estrogen.

The compound's effects on transcriptional regulation occur within minutes to hours of GPER activation, representing the non-genomic to genomic signaling interface [16] [17]. This rapid signaling mechanism allows estrogen to influence gene expression programs without requiring nuclear receptor translocation and direct DNA binding.

Cell Proliferation and Transcriptional Outcomes

G-36 effectively blocks GPER-mediated cell proliferation in multiple experimental systems, including MCF10A breast epithelial cells and primary human breast tissue explants [14]. The proliferative responses inhibited by G-36 involve transcriptional activation of genes controlling cell cycle progression, particularly those regulated by ERK-responsive transcription factors.

In vivo studies demonstrate that G-36 inhibits estrogen-stimulated proliferation of uterine epithelial cells, confirming that GPER contributes significantly to estrogen's proliferative effects in hormonally responsive tissues [1]. This inhibition occurs through blocking the non-genomic signaling pathways that rapidly activate transcriptional programs promoting cell division.

Non-Genomic to Genomic Signaling Integration

| Signaling Component | G-36 Effect | Transcriptional Impact | Temporal Response |

|---|---|---|---|

| ERK1/2 phosphorylation | Inhibited | Reduced AP-1, CREB activation | 5-15 minutes |

| c-Jun phosphorylation | Decreased | Impaired immediate-early genes | 15-30 minutes |

| CREB phosphorylation | Reduced | Diminished CRE-responsive genes | 30-60 minutes |

| Cell cycle genes | Down-regulated | Blocked proliferative responses | 2-24 hours |

The data demonstrate that G-36 serves as a critical tool for investigating how membrane-initiated estrogen signaling through GPER influences nuclear transcriptional programs [16] [12]. By selectively blocking GPER while preserving classical estrogen receptor function, G-36 enables researchers to dissect the relative contributions of genomic versus non-genomic estrogen signaling pathways to overall cellular responses and gene expression patterns.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Ren Y, D'Ambrosio MA, Garvin JL, Leung P, Kutskill K, Wang H, Peterson EL, Carretero OA. Aldosterone sensitizes connecting tubule glomerular feedback via the aldosterone receptor GPR30. Am J Physiol Renal Physiol. 2014 Aug 15;307(4):F427-34. doi: 10.1152/ajprenal.00072.2014. Epub 2014 Jun 25. PubMed PMID: 24966088; PubMed Central PMCID: PMC4137129.

3: Oliveira JB, Vagnini LD, Petersen CG, Renzi A, Oliveira-Pelegrin GR, Mauri AL, Ricci J, Massaro FC, Dieamant F, Cavagna M, Baruffi RL, Franco JG Jr. Association between leukaemia inhibitory factor gene polymorphism and pregnancy outcomes after assisted reproduction techniques. Reprod Biomed Online. 2016 Jan;32(1):66-78. doi: 10.1016/j.rbmo.2015.09.018. Epub 2015 Oct 23. PubMed PMID: 26615902.

4: Sekiya S, Nishikawa F, Fukuda K, Nishikawa S. Structure/function analysis of an RNA aptamer for hepatitis C virus NS3 protease. J Biochem. 2003 Mar;133(3):351-9. PubMed PMID: 12761171.

5: Altmann JB, Yan G, Meeks JF, Abood ME, Brailoiu E, Brailoiu GC. G protein-coupled estrogen receptor-mediated effects on cytosolic calcium and nanomechanics in brain microvascular endothelial cells. J Neurochem. 2015 Jun;133(5):629-39. doi: 10.1111/jnc.13066. Epub 2015 Mar 2. PubMed PMID: 25703621; PubMed Central PMCID: PMC4562690.

6: Gomes LM, Canha Ados S, Dzik A, Novo NF, Juliano Y, Dos Santos SI, Cavagna M. [The age as a predictive factor in in vitro fertilization cycles]. Rev Bras Ginecol Obstet. 2009 May;31(5):230-4. Portuguese. PubMed PMID: 19669030.

7: Brailoiu GC, Benamar K, Arterburn JB, Gao E, Rabinowitz JE, Koch WJ, Brailoiu E. Aldosterone increases cardiac vagal tone via G protein-coupled oestrogen receptor activation. J Physiol. 2013 Sep 1;591(17):4223-35. doi: 10.1113/jphysiol.2013.257204. Epub 2013 Jul 22. PubMed PMID: 23878371; PubMed Central PMCID: PMC3779113.

8: Senent ML, Dominguez-Gomez R, Carvajal M, Villa M. CCSD(T) study of CD3-O-CD3 and CH3-O-CD3 far-infrared spectra. J Phys Chem A. 2012 Jun 28;116(25):6901-10. doi: 10.1021/jp3030107. Epub 2012 Jun 8. PubMed PMID: 22642772.

9: Yau AM, McLaughlin J, Gilmore W, Maughan RJ, Evans GH. The Acute Effects of Simple Sugar Ingestion on Appetite, Gut-Derived Hormone Response, and Metabolic Markers in Men. Nutrients. 2017 Feb 14;9(2). pii: E135. doi: 10.3390/nu9020135. PubMed PMID: 28216550; PubMed Central PMCID: PMC5331566.

10: Yang H, Embry RE, Main RP. Effects of Loading Duration and Short Rest Insertion on Cancellous and Cortical Bone Adaptation in the Mouse Tibia. PLoS One. 2017 Jan 11;12(1):e0169519. doi: 10.1371/journal.pone.0169519. eCollection 2017. PubMed PMID: 28076363; PubMed Central PMCID: PMC5226737.

11: Toyonaga T, Man-i M, Chinzei R, Takada N, Iwata Y, Morita Y, Sanuki T, Yoshida M, Fujita T, Kutsumi H, Hayakumo T, Inokuchi H, Azuma T. Endoscopic treatment for early stage colorectal tumors: the comparison between EMR with small incision, simplified ESD, and ESD using the standard flush knife and the ball tipped flush knife. Acta Chir Iugosl. 2010;57(3):41-6. PubMed PMID: 21066982.

12: Sutherland K, Takaya H, Qian J, Petocz P, Ng AT, Cistulli PA. Oral Appliance Treatment Response and Polysomnographic Phenotypes of Obstructive Sleep Apnea. J Clin Sleep Med. 2015 Aug 15;11(8):861-8. doi: 10.5664/jcsm.4934. PubMed PMID: 25845897; PubMed Central PMCID: PMC4513263.

13: Zhang J, Shih T, Lu Y, Merlitz H, Chang RR, Chen Z. Non-synchronization of lattice and carrier temperatures in light-emitting diodes. Sci Rep. 2016 Jan 20;6:19539. doi: 10.1038/srep19539. PubMed PMID: 26785685; PubMed Central PMCID: PMC4726174.

14: Choi HW, Navia JA, Kassab GS. Thrombus deflector stent for stroke prevention: A simulation study. J Biomech. 2015 Jul 16;48(10):1789-95. doi: 10.1016/j.jbiomech.2015.05.006. Epub 2015 May 22. PubMed PMID: 26049978.

15: Giese A, Uyar M, Henning BF, Uslucan HH, Westhoff T, Pagonas N. [How do Turkish immigrants evaluate cultural sensitivity in a German tertiary hospital?]. Dtsch Med Wochenschr. 2015 Jan;140(2):e14-20. doi: 10.1055/s-0041-100007. Epub 2015 Jan 22. German. PubMed PMID: 25612288.

16: Manzoni P, Wu C, Tweddle L, Roilides E. Micafungin in premature and non-premature infants: a systematic review of 9 clinical trials. Pediatr Infect Dis J. 2014 Nov;33(11):e291-8. doi: 10.1097/INF.0000000000000434. Review. PubMed PMID: 24892849; PubMed Central PMCID: PMC4196786.

17: Brovarets' OO, Hovorun DM. How does the long G•G* Watson-Crick DNA base mispair comprising keto and enol tautomers of the guanine tautomerise? The results of a QM/QTAIM investigation. Phys Chem Chem Phys. 2014 Aug 14;16(30):15886-99. doi: 10.1039/c4cp01241k. PubMed PMID: 24964351.

18: Steinhauser G. Fukushima's forgotten radionuclides: a review of the understudied radioactive emissions. Environ Sci Technol. 2014 May 6;48(9):4649-63. doi: 10.1021/es405654c. Epub 2014 Apr 23. Review. PubMed PMID: 24754713.

19: Raman SR, Landry MD, Ottensmeyer CA, Jacob S, Hamdan E, Bouhaimed M. Keeping our children safe in motor vehicles: knowledge, attitudes and practice among parents in Kuwait regarding child car safety. Int J Inj Contr Saf Promot. 2013;20(4):358-67. doi: 10.1080/17457300.2012.745578. Epub 2012 Dec 12. PubMed PMID: 23230995.

20: Aikawa H, Noro M. Low incidence of sight-threatening retinopathy of prematurity in infants born before 28 weeks gestation at a neonatal intensive care unit in Japan. Tohoku J Exp Med. 2013;230(3):185-90. PubMed PMID: 23883589.

Explore Compound Types